molecular formula C16H23N5O3S B3581353 N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No.: B3581353
M. Wt: 365.5 g/mol
InChI Key: OCBONPQRLFZGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a purine derivative, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the purine derivative. The key steps include:

    Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions involving methylation and oxidation.

    Attachment of the Sulfanylacetamide Group: This step involves the reaction of the purine derivative with a sulfanylacetamide precursor under controlled conditions, such as the presence of a base and a suitable solvent.

    Cyclohexyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylacetamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are known to be effective.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The purine derivative component can interact with enzymes and receptors involved in cellular processes, potentially inhibiting or modulating their activity. The sulfanylacetamide group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)acetamide: Similar structure but lacks the sulfanyl group.

    2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide: Similar structure but lacks the cyclohexyl group.

Uniqueness

N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is unique due to the combination of its cyclohexyl, purine, and sulfanylacetamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-19-12-13(20(2)16(24)21(3)14(12)23)18-15(19)25-9-11(22)17-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBONPQRLFZGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC(=O)NC3CCCCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.